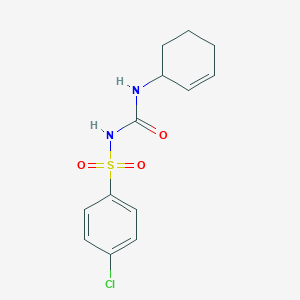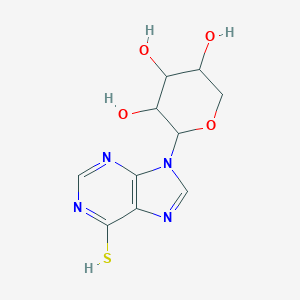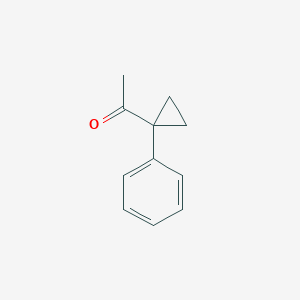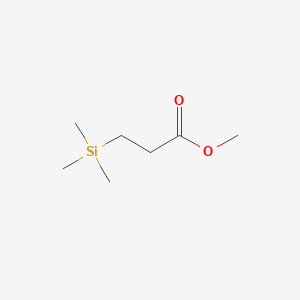
Propanoic acid, 3-(trimethylsilyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is a chemical compound commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol and ether. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(trimethylsilyl)-, methyl ester is related to its ability to protect carboxylic acids during chemical reactions. The trimethylsilyl group is easily removed under mild conditions, allowing for the recovery of the original carboxylic acid.
Biochemical and Physiological Effects:
Due to its use in organic synthesis, propanoic acid, 3-(trimethylsilyl)-, methyl ester does not have significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using propanoic acid, 3-(trimethylsilyl)-, methyl ester in lab experiments include its ability to protect carboxylic acids during chemical reactions and its ease of removal under mild conditions. However, limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
For the use of propanoic acid, 3-(trimethylsilyl)-, methyl ester in scientific research include its continued use in organic synthesis, as well as its potential use in the development of new pharmaceuticals and natural products. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer handling and storage procedures.
Synthesis Methods
The synthesis of propanoic acid, 3-(trimethylsilyl)-, methyl ester is typically achieved through the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of the trimethylsilyl ester of propanoic acid, which can be further reacted with methanol to form the final product.
Scientific Research Applications
Propanoic acid, 3-(trimethylsilyl)-, methyl ester is commonly used in scientific research as a reagent in organic synthesis. It is often used to protect carboxylic acids during chemical reactions, as the trimethylsilyl group is easily removed under mild conditions. This compound is also used in the synthesis of various pharmaceuticals and natural products.
properties
CAS RN |
18296-04-3 |
|---|---|
Product Name |
Propanoic acid, 3-(trimethylsilyl)-, methyl ester |
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
methyl 3-trimethylsilylpropanoate |
InChI |
InChI=1S/C7H16O2Si/c1-9-7(8)5-6-10(2,3)4/h5-6H2,1-4H3 |
InChI Key |
YLXDTXVTBHDSAE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC[Si](C)(C)C |
Canonical SMILES |
COC(=O)CC[Si](C)(C)C |
synonyms |
3-(Trimethylsilyl)propanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




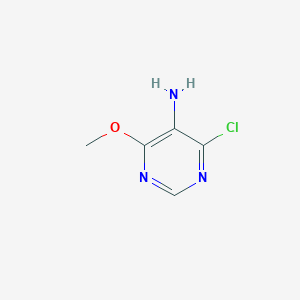
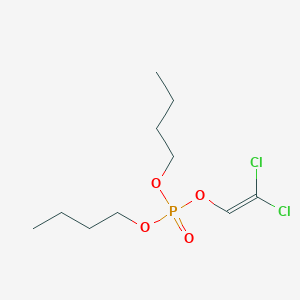
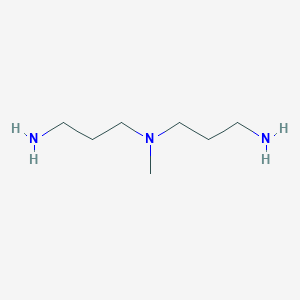

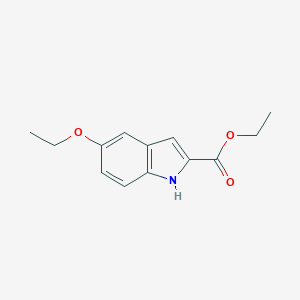
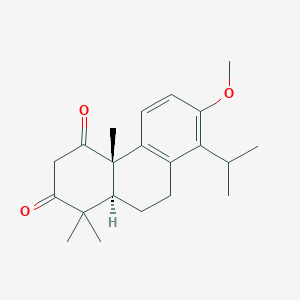
![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)
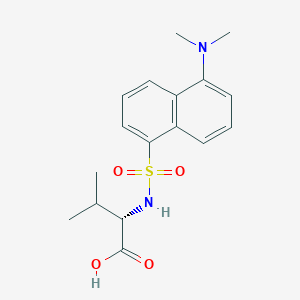
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
